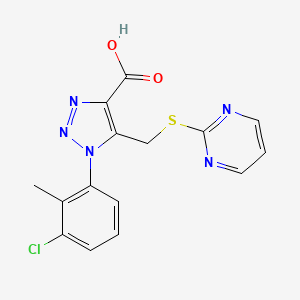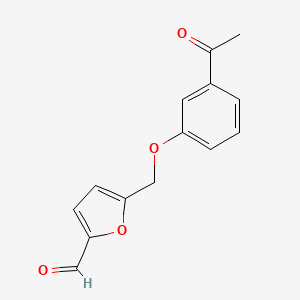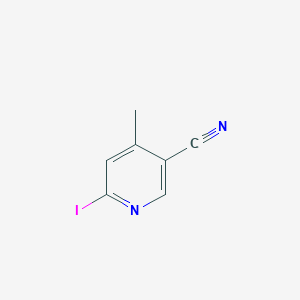
6-Iodo-4-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H5IN2 and a molecular weight of 244.03 g/mol It is a derivative of nicotinonitrile, characterized by the presence of an iodine atom at the 6th position and a methyl group at the 4th position on the pyridine ring
Méthodes De Préparation
The synthesis of 6-Iodo-4-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . Another approach is the continuous synthesis method, which involves the use of inexpensive, acyclic commodity-based raw materials . The reaction conditions typically include the use of ethanol as a solvent and temperatures around 20°C. Industrial production methods may involve batch crystallization to yield high-purity products .
Analyse Des Réactions Chimiques
6-Iodo-4-methylnicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as alkyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed information on these reactions is limited.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include alkyl halides, potassium hydroxide (KOH), and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Iodo-4-methylnicotinonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Iodo-4-methylnicotinonitrile involves its interaction with molecular targets and pathways within biological systems. The iodine atom in the compound may also play a role in its biological activity .
Comparaison Avec Des Composés Similaires
6-Iodo-4-methylnicotinonitrile can be compared with other similar compounds, such as:
4-Iodo-6-methylnicotinonitrile: This compound has the same molecular formula but differs in the position of the iodine and methyl groups.
2-Oxo (thio)nicotinonitriles: These derivatives have different functional groups but share the nicotinonitrile core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H5IN2 |
|---|---|
Poids moléculaire |
244.03 g/mol |
Nom IUPAC |
6-iodo-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5IN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 |
Clé InChI |
IEWCZESROAJYJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


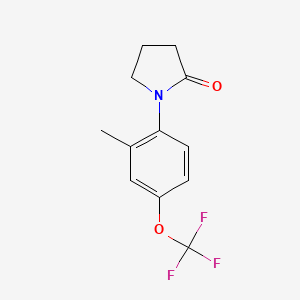


![Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789445.png)
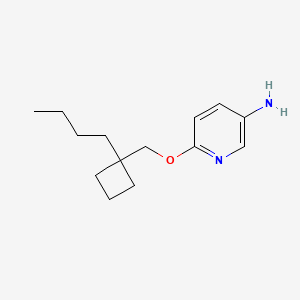



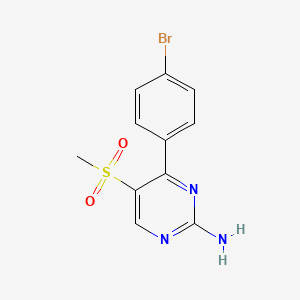
![5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789481.png)


